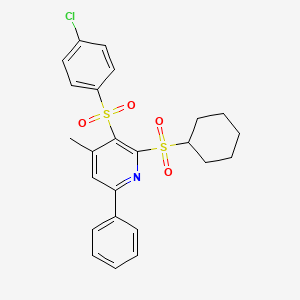

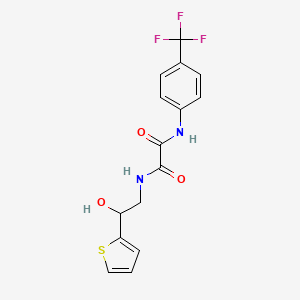

4-Chlorophenyl 2-(cyclohexylsulfonyl)-4-methyl-6-phenyl-3-pyridinyl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfone and sulfonyl compounds often involves the reaction of specific precursors under controlled conditions to introduce sulfonyl groups into the molecule. For instance, the synthesis of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines showcases a method where substituents are introduced to achieve selective cyclooxygenase-2 inhibition (Friesen et al., 1998). Another example involves the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols to form new 1-(arylsulfonyl)pyrrolidines (Smolobochkin et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfone derivatives, including those related to the queried compound, has been elucidated using X-ray crystallography. This technique provides insights into the arrangement of atoms within the molecule and its electronic structure. For example, the crystal structure of methyl-(4-chlorophenyl)sulfone was determined, highlighting the orientation of chlorine atoms and the formation of a three-dimensional network stabilized by π–π interactions (Adamovich et al., 2017).

Chemical Reactions and Properties

Sulfone compounds participate in various chemical reactions, including cyclization, sulfonylation, and cycloaddition. These reactions are crucial for the synthesis of complex molecules and intermediates in organic synthesis. For example, the electrochemical radical δ-H sulfonylation reaction facilitates the synthesis of 4-((aryl,arylsulfonyl)methylene)-2,5-cyclohexadiene derivatives, showcasing the reactivity and versatility of sulfones in chemical synthesis (Dai et al., 2021).

Physical Properties Analysis

The physical properties of sulfone compounds, including solubility, density, and crystal structure, are influenced by their molecular architecture. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications. The synthesis and characterization of cardo polysulfonates of 1,1-bis (4-hydroxy phenyl) cyclohexane/1,1-bis (3-methyl-4-hydroxy phenyl) cyclohexane, for instance, shed light on the solubility and resistance properties of sulfone-based polymers (Karia & Parsania, 1999).

Chemical Properties Analysis

The chemical properties of sulfones, including reactivity, stereochemistry, and interaction with other functional groups, are central to their utility in organic synthesis and material science. The [2 + 1] cycloaddition reactions of a 1-seleno-2-silylethene to 2-sulfonylacrylates, resulting in the stereoselective synthesis of sulfone-substituted cyclopropanes, exemplify the nuanced chemical behavior of sulfones in facilitating complex molecular constructions (Yamazaki et al., 1999).

Aplicaciones Científicas De Investigación

1. Structural Analysis and Molecular Interaction Studies

- Research on related compounds shows the importance of structural analysis in understanding molecular interactions. For example, studies on the crystal structures of similar compounds have provided insights into hydrogen bonding and molecular conformation, which are critical for their biological activity and interaction with biological targets (Kubicki, Bassyouni, & Codding, 2000).

2. Synthesis of Pharmaceutically Important Heteroaromatics

- The compound is part of a group of chemicals used in synthesizing various pharmaceutically significant heteroaromatics. These processes are crucial for developing new drugs and therapeutic agents (Yokoyama, Tsuji, & Imamoto, 1984).

3. Antimicrobial Activity Research

- Derivatives of this compound have been explored for their antimicrobial properties. This is particularly important in the search for new antibacterial and antifungal agents, especially in the context of rising antibiotic resistance (Hafez, El-Gazzar, & Zaki, 2016).

4. Development of Pesticidal Compounds

- Research into derivatives of phenyl sulfones, including those related to the compound , has shown potential for developing novel pesticides. This area of research is crucial for agricultural science and managing pest resistance (Borys, Korzyński, & Ochal, 2012).

5. Synthesis of Photocrosslinkable Polymers

- Compounds similar to 4-Chlorophenyl 2-(Cyclohexylsulfonyl)-4-Methyl-6-Phenyl-3-Pyridinyl Sulfone have been used in synthesizing photocrosslinkable polymers. These polymers have applications in various fields, including materials science and engineering (Koch & Ritter, 1993).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-2-cyclohexylsulfonyl-4-methyl-6-phenylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClNO4S2/c1-17-16-22(18-8-4-2-5-9-18)26-24(32(29,30)20-10-6-3-7-11-20)23(17)31(27,28)21-14-12-19(25)13-15-21/h2,4-5,8-9,12-16,20H,3,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDBDYHPLVQTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl 2-(cyclohexylsulfonyl)-4-methyl-6-phenyl-3-pyridinyl sulfone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)

![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)

![1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis](/img/structure/B2493788.png)